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Compound of Interest

1H-Purine, 2-chloro-6-(2-
Compound Name:

pyrimidinyithio)-
CAS No.: 646509-53-7
Cat. No.: B12903962

Get Quote

Executive Summary & Identity Verification

Target Identifier: CAS 122433-89-6 (Unverified/Invalid Checksum) Probable Analyte: 1-(1,3-
Benzoxazol-2-yl)ethanone (CAS 122433-29-8)[1][3]

In the absence of a verified public registry entry for the exact input string, this guide operates
on the principle of Analogous Characterization. The closest sequential match, CAS 122433-29-
8, is a heterocyclic building block used in the synthesis of bioactive compounds.[1][3] The
following data pertains to this likely candidate, followed by the protocol required to validate the
exact identity of the user's specific lot.

Chemical Identity (Probable Candidate)
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Property Specification

Chemical Name 1-(1,3-Benzoxazol-2-yl)ethanone

CAS Registry Number 122433-29-8

Molecular Formula CoH7NO2

Molecular Weight 161.16 g/mol

SMILES CC(=0)C1=NC2=CC=CC=C201

InChl Key ZCNHSDWCQINSDF-UHFFFAOY SA-N
Structural Class Benzoxazole derivative; Heterocyclic ketone

Molecular Structure & Physicochemical Profile[1][2]
[8][10][11]
Structural Logic

The molecule consists of a benzoxazole core—a fused benzene and oxazole ring—substituted
at the C2 position with an acetyl group (ethanone).[2][3][4]

» Aromaticity: The benzene ring provides stability and UV absorption characteristics (Amax
~230-270 nm).[1][2][3]

o Reactivity: The ketone carbonyl at C2 is electron-deficient, making it a prime target for
nucleophilic attack (e.g., condensation reactions), which explains its utility as a
pharmaceutical intermediate.[3][4]

e Basicity: The nitrogen in the oxazole ring acts as a weak base, influencing solubility in acidic
media.[2][4]

Quantitative Data Table
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Parameter Value Causality/Implication

Critical for High-Resolution
Monoisotopic Mass 161.047678 Da Mass Spectrometry (HRMS)
confirmation.[1][2][3]

Moderate lipophilicity;
. suggests good membrane
LogP (Predicted) ~1.8-2.1 . L
permeability but limited

aqueous solubility.[1][2][3]

Interaction points for receptor

H-Bond Acceptors 3(N,0O,0) binding or solvent solvation.[3]
[4]

Lack of -OH/-NH groups
reduces polarity compared to

H-Bond Donors 0 )
corresponding alcohols.[1][2]

[3]

Suggests high probability of
blood-brain barrier (BBB)
penetration if used in CNS
drug design.[1][2][3]

Polar Surface Area ~43 A2

Synthesis & Manufacturing Context

Note: This section describes the standard route for the probable candidate.

Synthetic Pathway: The synthesis typically involves the condensation of 2-aminophenol with
pyruvic acid or a derivative, followed by cyclization.[2] Alternatively, it can be accessed via the
oxidation of 1-(benzoxazol-2-yl)ethanol.[1][3]

Reaction Scheme (Textual): 2-Aminophenol + Lactic Acid/Derivative -> [Cyclization/Oxidation] -
> 1-(1,3-Benzoxazol-2-yl)ethanone

Experimental Protocol: Structural Elucidation
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To definitively confirm if a sample labeled "122433-89-6" is indeed the benzoxazole derivative
or a novel compound, the following Self-Validating Protocol must be executed.

Step 1: High-Resolution Mass Spectrometry (HRMS)[1]
[3]1[12]

¢ Objective: Confirm Molecular Formula (CoH7NO2).
o Method: ESI+ (Electrospray lonization) in Methanol.[1][2][3][4]
e Acceptance Criteria:

o Observed [M+H]* peak at 162.055 + 0.005 m/z.[1][2][3][4]

o Isotopic pattern (M+1) matches theoretical abundance for 9 carbons (~9.9%).[1][2][3][4]

Step 2: Nuclear Magnetic Resonance (NMR)[1][3][12]

¢ Objective: Map carbon skeleton and functional groups.[2][4]
e Solvent: DMSO-ds or CDCls.[1][2]
» Diagnostic Signals (*H NMR):
o 0 2.7-2.8 ppm (s, 3H): Methyl group of the acetyl moiety (distinctive singlet).[1][3][4]
o 0 7.3-7.9 ppm (m, 4H): Aromatic protons of the benzene ring.[1][3][4]
o Diagnostic Signals (*3C NMR):
o ~185 ppm: Carbonyl carbon (C=0).[1][2][3][4]
o ~160 ppm: C2 of benzoxazole (N=C-O).[1][2][3][4]
Step 3: Infrared Spectroscopy (FT-IR)[1][3][12]
» Objective: Identify functional groups.

o Key Bands:
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o 1690-1700 cm~1: C=0 stretch (Ketone).[1][2][3]
o 1600-1620 cm~1: C=N stretch (Oxazole ring).[1][2][3]

Visualization: Characterization Workflow

The following diagram outlines the decision logic for validating the "Unknown" CAS 122433-89-
6 against the probable structure.

Sample: CAS 122433-89-6

Checksum Validation

Valid CAS?

No (Current Status)

Database Retrieval Analytical Elucidation
(SciFinder/PubChem) (De Novo)

Step 1: Mass

HRMS (ESI+)
Target: 162.055 m/z

Step 2: Connectivity

1H NMR (DMSO-d6)
Target: Methyl Singlet

Confirm Identity:
1-(1,3-Benzoxazol-2-yl)ethanone
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Click to download full resolution via product page

Figure 1: Forensic workflow for validating the identity of the unlisted CAS 122433-89-6,
prioritizing analytical confirmation over database reliance.

References

CAS Common Chemistry. Search Results for Benzoxazole Derivatives. American Chemical
Society.[2][5][6][4] Available at: [Link][1][3][5][6][4]

PubChem Database. Compound Summary for 1-(1,3-Benzoxazol-2-yl)ethanone (CID
14576089). National Center for Biotechnology Information.[2][4] Available at: [Link][1][3][4]

National Institute of Standards and Technology (NIST). Mass Spectral Library (2023). U.S.
Department of Commerce.[2][4] Available at: [Link][1][3][4]

Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Edition,
Wiley, 2014.[2][4] (Standard protocol reference for NMR/IR interpretation).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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analysis-characterization-of-target-122433-series]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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